Home > Products > Screening Compounds P4438 > N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide -

N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-6261694
CAS Number:
Molecular Formula: C17H28N4O
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazole-containing compounds represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. [, , , , , ] These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. [, , , , , ] Within this class, N-aryl-pyrazole-3-carboxamides have emerged as a key structural motif with promising therapeutic potential for various diseases, including obesity, cancer, and viral infections. [, , , , ]

Synthesis Analysis
  • Condensation Reactions: Condensation of substituted pyrazole carboxylic acids with various amines, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is widely employed. [, , , ]
  • Cyclization Reactions: Cyclization of β-diketones or β-keto esters with hydrazine derivatives provides another route to pyrazole rings. [, , ] Regioselective synthesis can be achieved by employing appropriately substituted starting materials and optimizing reaction conditions. []
  • Bioisosteric Replacements: Researchers often explore bioisosteric replacements, such as replacing the pyrazole 5-aryl moiety with a 2-thienyl unit appended with an alkynyl group, to enhance potency and selectivity. []
Molecular Structure Analysis
  • Aryl Substituents: The nature and position of substituents on the pyrazole ring, particularly at the 1- and 5-positions, are crucial for receptor binding and selectivity. [, , , ]
  • Conformation: The conformation of the molecule, especially the orientation of the aryl rings relative to the pyrazole core, impacts binding affinity. [, ] Computational methods like molecular mechanics and quantum chemical calculations are often used to analyze conformational preferences. [, , ]
  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the amide group, plays a critical role in receptor interactions. [, ]
Mechanism of Action
  • Cannabinoid Receptor Antagonism/Inverse Agonism: Compounds like SR141716 (Rimonabant) and its analogs act as potent and selective antagonists/inverse agonists of the cannabinoid CB1 receptor, impacting appetite, metabolism, and other physiological processes. [, , , , , , ] The interaction with lysine residue 3.28(192) appears crucial for the inverse agonism of SR141716A. []
  • Kinase Inhibition: Some pyrazole-3-carboxamides demonstrate potent inhibitory activity against kinases like FLT3 and CDKs, suggesting potential in cancer therapy. []
  • Succinate Dehydrogenase (SDH) Inhibition: Recent studies have identified pyrazole-4-carboxamide derivatives as potent SDH inhibitors, exhibiting promising antifungal activity. [, ]
Physical and Chemical Properties Analysis
  • Lipophilicity (LogP): Lipophilicity is a critical factor for membrane permeability and blood-brain barrier penetration. [, ]
Applications
  • Cancer Therapy: Pyrazole-3-carboxamides with kinase inhibitory activity show promise as anticancer agents. [] Further research is needed to optimize their efficacy and safety profiles.
  • Fungal Infections: Novel pyrazole-4-carboxamide derivatives have emerged as potent and selective antifungal agents targeting SDH. [, ] These compounds offer a potential alternative to existing antifungals.
Future Directions
  • Developing Peripherally Restricted CB1 Antagonists: Targeting peripheral CB1 receptors while minimizing central nervous system penetration could potentially circumvent the psychiatric side effects associated with first-generation CB1 antagonists. []

5-(4-Bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is another potent and selective antagonist of the CB1 cannabinoid receptor []. It exhibits nanomolar affinity for both rat and human CB1 receptors while displaying low affinity for CB2 receptors. This selectivity makes it a valuable tool for investigating the role of CB1 receptors in various physiological processes. SR147778 has shown promising results in preclinical studies for its potential to treat obesity, reduce ethanol and sucrose consumption, and decrease food intake [].

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel CB1 receptor inverse agonist identified as a potential treatment for obesity []. It demonstrated efficacy in reducing body weight and food intake in diet-induced obese rat models through a CB1R-mediated mechanism. Despite being a substrate for the P-glycoprotein transporter, MK-5596's favorable pharmacokinetic and safety profiles make it a promising candidate for clinical development.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A designed to investigate the role of hydrogen bonding at the C3 position of the pyrazole ring in CB1 receptor binding and function []. Unlike SR141716A, VCHSR lacks the hydrogen bonding potential at C3 and acts as a neutral antagonist at the CB1 receptor, suggesting that the C3 substituent plays a crucial role in determining the intrinsic activity of these compounds.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound represents a novel class of peripherally restricted CB1 receptor antagonists []. It was designed with a high tPSA value to limit its ability to cross the blood-brain barrier, thereby reducing the risk of central nervous system side effects. In preclinical studies, this compound exhibited significant weight loss efficacy in diet-induced obese mice while demonstrating a clean off-target profile [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of the compound identified as "3,5-AB-CHMFUPPYCA" []. These compounds are structurally related to synthetic cannabinoids from the PINACA, FUBINACA, and CHMINACA series due to the presence of the pyrazole core. This suggests a bioisosteric replacement of the indazole ring commonly found in these synthetic cannabinoids.

4‐(3‐(Dimethylamino)acryloyl)‐5‐methyl‐N‐phenyl‐1‐(p‐tolyl)‐1H‐pyrazole‐3‐carboxamide

Compound Description: This compound serves as a key precursor in the synthesis of various bipyrazole derivatives, demonstrating the versatility of pyrazole-3-carboxamides as building blocks for more complex structures [].

Properties

Product Name

N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C17H28N4O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H28N4O/c1-13-10-16(20-19-13)17(22)18-15-8-5-9-21(12-15)11-14-6-3-2-4-7-14/h10,14-15H,2-9,11-12H2,1H3,(H,18,22)(H,19,20)

InChI Key

DSCRQLYWLMBUJC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C(=O)NC2CCCN(C2)CC3CCCCC3

Canonical SMILES

CC1=CC(=NN1)C(=O)NC2CCCN(C2)CC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.